molecular formula C7H3ClFNS B1363577 2-Chloro-4-fluoro-1-isothiocyanatobenzene CAS No. 362601-84-1

2-Chloro-4-fluoro-1-isothiocyanatobenzene

Cat. No. B1363577
CAS RN: 362601-84-1
M. Wt: 187.62 g/mol
InChI Key: JJFVJADZDGFVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-chloro-1-fluoro-4-isothiocyanatobenzene is analogous to that of 3-chloro-4-fluoroaniline. The product is obtained as a light yellow liquid with a yield of 79.8% .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-1-isothiocyanatobenzene consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a light yellow liquid . It has a molecular weight of 187.62 .

Scientific Research Applications

1. Building Blocks for Pharmaceutical Research

2-Chloro-4-fluoro-1-isothiocyanatobenzene can be used to create naphthalene derivatives with unique substituent patterns. These derivatives are valuable as building blocks in pharmaceutical and agricultural research. For instance, the Diels-Alder reaction involving specifically designed arynes and furans facilitates the creation of these naphthalene derivatives, demonstrating potential in drug development and agricultural applications (Masson & Schlosser, 2005).

2. Synthesis of Pesticide Intermediates

This compound is instrumental in synthesizing key intermediates for pesticides, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate. This process involves a series of reactions, including the Schiemann reaction, oxychlorination, and nitration, demonstrating its importance in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).

3. Investigation of Reaction Mechanisms

The compound plays a role in understanding aromatic nucleophilic substitution (SNAr) reactions. Studies exploring the SNAr reactions in various solvents provide insights into reaction rates and mechanisms. This understanding is vital for designing more efficient synthetic routes in organic chemistry (Onyido & Hirst, 1991).

4. Exploring Vibrational Spectra

2-Chloro-4-fluoro-1-isothiocyanatobenzene is used in studies exploring the vibrational spectra of halobenzene cations. These studies provide valuable insights into molecular structures and are essential in fields like spectroscopy and physical chemistry (Kwon et al., 2002).

5. Formation of Meisenheimer Complexes

The formation of Meisenheimer complexes using this compound has been studied. These complexes have applications in various organic syntheses and understanding reaction pathways (Clark et al., 1985).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

2-chloro-4-fluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFVJADZDGFVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373953
Record name 2-chloro-4-fluoro-1-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-1-isothiocyanatobenzene

CAS RN

362601-84-1
Record name 2-chloro-4-fluoro-1-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a solution of 2-chloro-4fluoroaniline (500 mg, 3.44 mmol) in a mixture of chloroform and water (10 mL/10 mL) at room temperature, thiophosgene (0.53 mL, 6.88 mmol) and sodium bicarbonate (1.09 g, 10.32 mmol) were added. The mixture was stirred at room temperature for 16 hours. The mixture was partitioned between chloroform and water. The combined organic layer was then concentrated to give the desired product (586 mg, 91%). 1H NMR (CDCl3) δ 6.98 (m, 1H), 7.20 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-chloro-4-fluoro aniline (5.0 g, 34.48 mmol), thiophosgene (3.95 g, 34.34 mmol), N-ethyl di-isopropyl amine (8.80 g, 68.00 mmol) to afford 3.0 g of the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three

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